methyl [6-bromo-2-(3-nitrophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate
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Overview
Description
Methyl 2-[6-bromo-2-(3-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a unique structure with a bromine atom, a nitrophenyl group, and a tetrahydroquinazoline core, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of methyl 2-[6-bromo-2-(3-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinazoline ring.
Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Nitrophenyl Group: This step involves a nitration reaction, where a nitro group is introduced to the phenyl ring using a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Methyl 2-[6-bromo-2-(3-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-[6-bromo-2-(3-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[6-bromo-2-(3-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors. The bromine atom and the tetrahydroquinazoline core can also participate in binding interactions with biological macromolecules, leading to modulation of their activity.
Comparison with Similar Compounds
Methyl 2-[6-bromo-2-(3-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate can be compared with other quinazoline derivatives, such as:
Methyl 2-(4-bromo-2-nitrophenyl)acetate: Similar in structure but lacks the tetrahydroquinazoline core.
6-Bromo-2-methyl-3-nitropyridine: Contains a bromine and nitro group but has a pyridine ring instead of a quinazoline core.
Methyl 6-bromo-2-chloronicotinate: Features a bromine and chlorine atom on a nicotinate structure.
The uniqueness of methyl 2-[6-bromo-2-(3-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate lies in its combination of functional groups and the tetrahydroquinazoline core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20BrN3O4 |
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Molecular Weight |
482.3 g/mol |
IUPAC Name |
methyl 2-[6-bromo-2-(3-nitrophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |
InChI |
InChI=1S/C23H20BrN3O4/c1-31-21(28)14-26-22(15-6-3-2-4-7-15)19-13-17(24)10-11-20(19)25-23(26)16-8-5-9-18(12-16)27(29)30/h2-13,22-23,25H,14H2,1H3 |
InChI Key |
DMMHNRQEFOHLAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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